2,3-BIS(4-METHOXYPHENYL)-5-PHENYLTETRAZOLIUM CHLORIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

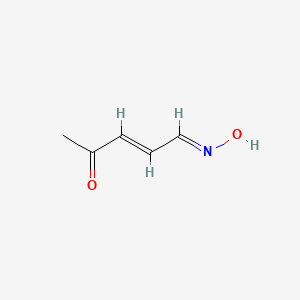

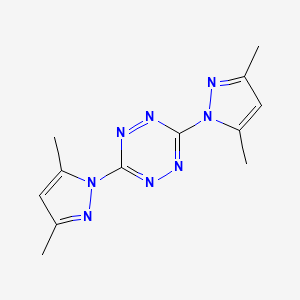

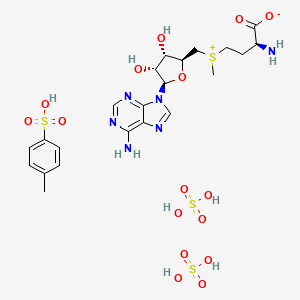

2,3-Bis(4-methoxyphenyl)-5-phenyltetrazolium chloride (BMTPC) is a tetrazolium salt (TZ) that has been widely used in scientific research for its ability to detect cellular metabolic activity. It is also known as XTT, 2,3-bis(4-methoxyphenyl)-5-(4-sulfophenyl)-2H-tetrazolium, inner salt, and 2,3-bis(4-methoxyphenyl)-5-phenyl-1H-tetrazolium chloride. BMTPC is a colorless, water-soluble, crystalline powder that is widely used as a biomarker for cell viability in a variety of cell types.

Aplicaciones Científicas De Investigación

Synthesis of Hybrid Compounds

The compound has been used in the synthesis of new hybrid compounds. For instance, a hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach. The structure of the title compound has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .

Anticancer Research

The compound has shown potential in anticancer research. In a study, the title compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). It can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .

Preparation of Phosphines

The compound has been used in the preparation of phosphines. The base decomposition of bis(4-methoxyphenyl)bis(hydroxymethyl)phosphonium chloride with NEt 3 led to the diaryl(hydroxymethyl)phosphine .

Synthesis of Cytotoxic Copper(I) Complexes

The compound has been used in the synthesis of cytotoxic copper(i) complexes. A new 5-boryl-2-phosphinoimidazole PN type ligand for the synthesis of luminescent copper (i) complexes has been synthesized .

5. Preparation of New Porous Organic Ligands The compound has been used in the preparation of new porous organic ligands. Tris (2-methoxy-5-vinylphenyl)phosphine has been synthesized as a monomer for the preparation of new porous organic ligands .

Synthesis of Donor-Acceptor Type Polymers

The compound has been used in the synthesis of donor-acceptor type polymers. Four D-A type monomers containing electron rich thiophene derivatives groups as donor units and electron deficient 2,3-bis (4- (decyloxy)phenyl)pyrido [4,3-b]pyrazine groups as acceptor units have been synthesized .

Propiedades

IUPAC Name |

2,3-bis(4-methoxyphenyl)-5-phenyltetrazol-2-ium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N4O2.ClH/c1-26-19-12-8-17(9-13-19)24-22-21(16-6-4-3-5-7-16)23-25(24)18-10-14-20(27-2)15-11-18;/h3-15H,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOUGQFAXQCKHN-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)OC)C4=CC=CC=C4.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Bis(4-methoxyphenyl)-5-phenyltetrazolium Chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B1141436.png)